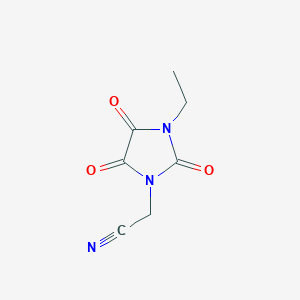

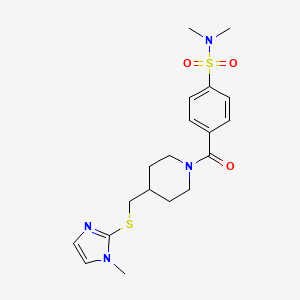

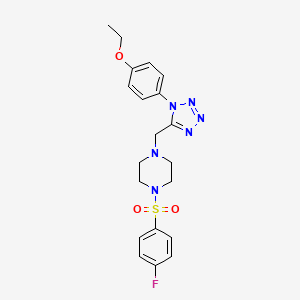

![molecular formula C14H10F3N5O3S B2922967 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 877630-02-9](/img/structure/B2922967.png)

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, which is a heterocyclic aromatic structure, and is substituted with various functional groups, including a trifluoromethoxy phenyl group and a thioacetamide moiety.

Mechanism of Action

Target of Action

The compound, 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, is a derivative of the pyrazolo[3,4-d]pyrimidine class of compounds . These compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs) , which are key regulators of cell cycle progression and are often dysregulated in cancer .

Mode of Action

The compound mimics the adenine ring of ATP, allowing it to bind to the ATP-binding sites of CDKs . This inhibits the kinase activity of CDKs, preventing the phosphorylation of their substrates and thus halting cell cycle progression .

Biochemical Pathways

By inhibiting CDKs, the compound affects the cell cycle, particularly the transition from G1 to S phase . This results in cell cycle arrest, leading to apoptosis in cancer cells . The compound also suppresses the activation of NF-κB and IL-6, which are involved in inflammation and cancer progression .

Pharmacokinetics

They are typically metabolized in the liver and excreted via the kidneys .

Result of Action

The compound exhibits cytotoxicity against various cancer cell lines . It induces apoptosis in cancer cells, as evidenced by caspase-3 activation . In vivo, it has shown tumoricidal effects in a lung adenocarcinoma xenograft model .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH of the tumor microenvironment can affect the compound’s solubility and hence its bioavailability . Additionally, the presence of drug efflux pumps in cancer cells can reduce the intracellular concentration of the compound, potentially leading to drug resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-4-one core. One common approach is to start with a suitable pyrazole derivative and then introduce the necessary substituents through a series of reactions, such as nucleophilic substitution and cyclization reactions[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 ....

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, high-throughput screening methods, and advanced purification techniques to ensure the production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The thioacetamide group can be oxidized to form a sulfoxide or sulfone.

Reduction: : The pyrazolo[3,4-d]pyrimidin-4-one core can be reduced to form a pyrazolo[3,4-d]pyrimidin-4-ol derivative.

Substitution: : The trifluoromethoxy phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: : Electrophilic substitution reactions can be facilitated by using strong acids or Lewis acids.

Major Products Formed

Oxidation: : Sulfoxides or sulfones.

Reduction: : Pyrazolo[3,4-d]pyrimidin-4-ol derivatives.

Substitution: : Substituted phenyl derivatives.

Scientific Research Applications

Chemistry: : It can be used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

Medicine: : It has potential as a lead compound in drug discovery, especially for targeting specific enzymes or receptors.

Industry: : It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and core structure. Similar compounds might include other pyrazolo[3,4-d]pyrimidines or thioacetamide derivatives, but the presence of the trifluoromethoxy phenyl group adds a distinct element to its chemical properties.

List of Similar Compounds

Pyrazolo[3,4-d]pyrimidin-4-one derivatives

Thioacetamide derivatives

Trifluoromethoxy phenyl compounds

Properties

IUPAC Name |

2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3N5O3S/c15-14(16,17)25-8-3-1-7(2-4-8)19-10(23)6-26-13-20-11-9(5-18-22-11)12(24)21-13/h1-5H,6H2,(H,19,23)(H2,18,20,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOZFBJTWDUPWAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

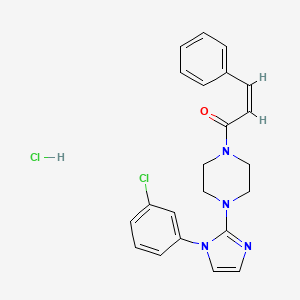

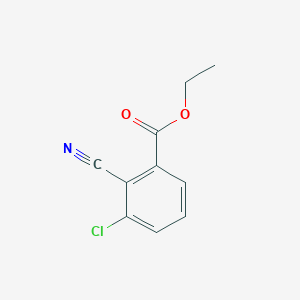

![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}acetamide](/img/structure/B2922886.png)

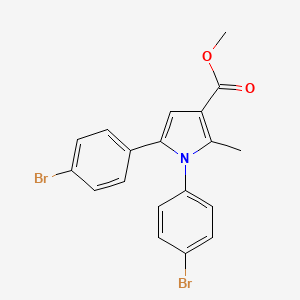

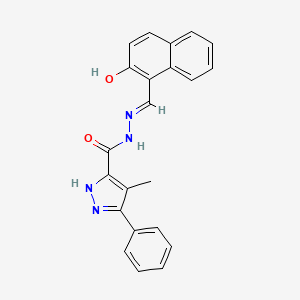

![Benzyl {[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2922887.png)

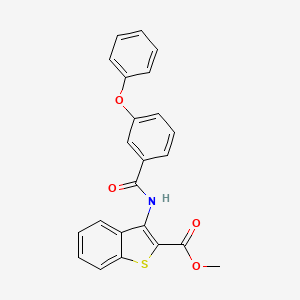

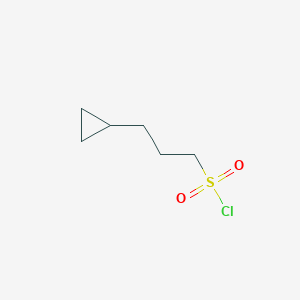

![N-(2,5-dimethylphenyl)-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2922891.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2922900.png)

![N-(4-methylbenzyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2922903.png)